molecular formula C17H16FIO4 B13000140 Methyl 3-ethoxy-4-((3-fluorobenzyl)oxy)-5-iodobenzoate

Methyl 3-ethoxy-4-((3-fluorobenzyl)oxy)-5-iodobenzoate

Cat. No.: B13000140
M. Wt: 430.21 g/mol
InChI Key: PZAQBQUQSYUJCD-UHFFFAOYSA-N
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Description

Methyl 3-ethoxy-4-((3-fluorobenzyl)oxy)-5-iodobenzoate is a benzoate ester derivative characterized by a unique substitution pattern: an ethoxy group at position 3, a 3-fluorobenzyloxy moiety at position 4, and an iodine atom at position 5 of the aromatic ring. Its molecular formula is C₁₉H₁₆FIO₄, with a molecular weight of 454.23 g/mol and a purity of 97% .

Properties

Molecular Formula

C17H16FIO4

Molecular Weight

430.21 g/mol

IUPAC Name

methyl 3-ethoxy-4-[(3-fluorophenyl)methoxy]-5-iodobenzoate

InChI

InChI=1S/C17H16FIO4/c1-3-22-15-9-12(17(20)21-2)8-14(19)16(15)23-10-11-5-4-6-13(18)7-11/h4-9H,3,10H2,1-2H3

InChI Key

PZAQBQUQSYUJCD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(=O)OC)I)OCC2=CC(=CC=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-ethoxy-4-((3-fluorobenzyl)oxy)-5-iodobenzoate typically involves multiple steps, starting from readily available precursors. The process often includes:

    Esterification: The initial step involves the esterification of 3-ethoxy-4-hydroxybenzoic acid with methanol in the presence of an acid catalyst.

    Iodination: The next step is the iodination of the esterified product using iodine and a suitable oxidizing agent.

    Fluorobenzylation: The final step involves the reaction of the iodinated ester with 3-fluorobenzyl alcohol in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-ethoxy-4-((3-fluorobenzyl)oxy)-5-iodobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding acid.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate can be used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation can produce carboxylic acids or ketones.

Scientific Research Applications

Methyl 3-ethoxy-4-((3-fluorobenzyl)oxy)-5-iodobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-ethoxy-4-((3-fluorobenzyl)oxy)-5-iodobenzoate involves its interaction with specific molecular targets. The fluorobenzyl group can enhance binding affinity to certain receptors or enzymes, while the iodobenzoate moiety can facilitate imaging or radiolabeling applications. The exact pathways and targets depend on the specific context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key structural and physicochemical properties of Methyl 3-ethoxy-4-((3-fluorobenzyl)oxy)-5-iodobenzoate with related compounds:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
This compound C₁₉H₁₆FIO₄ 3-ethoxy, 4-(3-fluorobenzyloxy), 5-iodo 454.23 High iodine content for cross-coupling; fluorobenzyl enhances lipophilicity
Prop-2-yn-1-yl 3-ethoxy-4-((3-fluorobenzyl)oxy)-5-iodobenzoate C₂₀H₁₆FIO₄ Propargyl ester instead of methyl 468.25 Propargyl group enables "click chemistry" applications
Ethyl 3-iodo-4-methoxybenzoate C₁₀H₁₁IO₃ 3-iodo, 4-methoxy, ethyl ester 306.10 Simpler structure; methoxy group increases electron density
Methyl 3-amino-4-hydroxy-5-iodobenzoate C₉H₁₀INO₃ 3-amino, 4-hydroxy, 5-iodo, methyl ester 293.06 Polar substituents (amino/hydroxy) improve solubility; iodine for functionalization
4-Chloro-N-((3-fluorobenzyl)(methyl)carbamothionyl)benzamide (L1) C₁₆H₁₅ClFN₃OS 3-fluorobenzyl, carbamothionyl, chloro 375.83 Fluorobenzyl group aids in catalytic activity; used in Suzuki coupling reactions
(S,E)-Methyl-4-((3-benzyl-2-(trifluoromethyl)oxazolidin-5-ylidene)phenyl)benzoate C₂₆H₂₁F₃NO₃ Trifluoromethyl oxazolidine, benzyl 476.45 Trifluoromethyl group enhances metabolic stability; chiral center for enantioselective synthesis

Key Observations:

  • Iodine Position: The 5-iodo substitution in the target compound and Methyl 3-amino-4-hydroxy-5-iodobenzoate allows both to act as aryl halide precursors in cross-coupling reactions.
  • Fluorobenzyl vs.
  • Ester Groups: The methyl ester in the target compound offers simplicity, while the propargyl ester in its analogue introduces alkyne functionality for bioorthogonal chemistry.

Biological Activity

Methyl 3-ethoxy-4-((3-fluorobenzyl)oxy)-5-iodobenzoate, with the CAS number 1706453-83-9, is a synthetic organic compound notable for its complex molecular structure and potential biological activity. This article provides an in-depth examination of its biological properties, mechanisms of action, and relevance in medicinal chemistry.

Molecular Characteristics

  • Molecular Formula: C17_{17}H16_{16}FIO4_{4}
  • Molecular Weight: 430.21 g/mol
  • IUPAC Name: this compound

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Receptor Interaction: The compound may interact with specific receptors due to the presence of the fluorobenzyl group, which can enhance lipophilicity and facilitate binding to biological targets.
  • Enzyme Modulation: Similar compounds have been shown to modulate enzyme activity, potentially affecting metabolic pathways.
  • Cell Signaling Interference: The iodine atom can act as a leaving group in substitution reactions, leading to the formation of new bonds that may interfere with cellular signaling pathways.

Case Studies and Research Findings

  • Anti-Cancer Potential: Research on structurally similar compounds indicates potential anti-cancer properties. For example, studies have shown that halogenated benzoates can inhibit tumor growth by interfering with mitotic processes and apoptosis pathways.
  • Pharmacological Applications: Compounds with similar functionalities have been explored for their ability to act as pharmacological agents targeting various diseases, including cancer and inflammatory conditions. The unique combination of functional groups in this compound positions it as a candidate for further pharmacological exploration.

Future Directions

Further research is required to elucidate the specific biological activities of this compound. Key areas for investigation include:

  • In vitro and In vivo Studies: Conducting comprehensive biological assays to determine its efficacy against various cancer cell lines and its mechanism of action.
  • Structure-Activity Relationship (SAR): Investigating how variations in the structure affect biological activity, which could lead to the development of more potent derivatives.
  • Toxicological Assessments: Evaluating the safety profile of the compound through toxicological studies to ensure its viability for therapeutic applications.

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